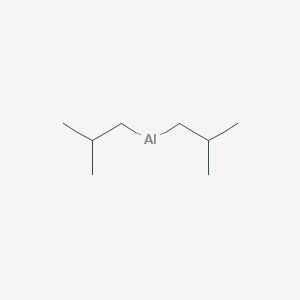

Aluminium, Hydrobis(2-methylpropyl)-

Übersicht

Beschreibung

Es wurde hauptsächlich für sein Potenzial zur Behandlung von gastroösophagealer Refluxkrankheit (GERD) untersucht, indem die Funktion des unteren Ösophagussphinkters verbessert wird . Darüber hinaus hat AZD3355 vielversprechende Ergebnisse bei der Behandlung der nicht-alkoholischen Fettleberhepatitis (NASH) gezeigt, einer schwerwiegenden Lebererkrankung .

Herstellungsmethoden

Die Syntheserouten und Reaktionsbedingungen für AZD3355 werden in öffentlich zugänglichen Quellen nicht ausführlich beschrieben. Es ist bekannt, dass AZD3355 ein kleines Molekül ist, das von AstraZeneca entwickelt wurde . Industrielle Produktionsmethoden beinhalten typischerweise die Optimierung der Synthese für die Großproduktion, die Gewährleistung hoher Ausbeute und Reinheit sowie die Einhaltung behördlicher Standards.

Wissenschaftliche Forschungsanwendungen

AZD3355 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht. Im Bereich der Medizin wurde es zur Behandlung von GERD untersucht, indem vorübergehende Relaxationen des unteren Ösophagussphinkters (TLESRs) reduziert und der Druck des unteren Ösophagussphinkters verbessert wurden . Darüber hinaus hat AZD3355 gezeigt, dass es das Potenzial hat, NASH zu behandeln, indem die profibrotische Gen- und Proteinexpression in humanen Sternzellen herunterreguliert und die Leberhistologie in murinen Modellen verbessert wird . Die hepatoprotektiven, entzündungshemmenden und antifibrotischen Mechanismen der Verbindung machen sie zu einem vielversprechenden Kandidaten für weitere klinische Studien .

Wirkmechanismus

AZD3355 entfaltet seine Wirkung, indem es als selektiver Agonist für GABAB-Rezeptoren wirkt. Diese Rezeptoren sind an verschiedenen physiologischen Prozessen beteiligt, darunter die Modulation der Neurotransmitterfreisetzung und die Regulation des Muskeltonus im Magen-Darm-Trakt . Durch die Aktivierung von GABAB-Rezeptoren reduziert AZD3355 TLESRs, wodurch die Funktion des unteren Ösophagussphinkters verbessert und Refluxepisoden reduziert werden . Im Kontext von NASH reguliert AZD3355 wichtige regulatorische Knoten wie Myc, MAP und ERK-Kinasen herunter, was zu einer verringerten Fibrose und Entzündung führt .

Wirkmechanismus

Target of Action

Aluminum, hydrobis(2-methylpropyl)-, also known as Dibal-H, is primarily used in the field of chemistry as a reducing agent . The primary targets of Dibal-H are carbonyl compounds, such as esters and nitriles, where it is used to selectively reduce these compounds to aldehydes .

Mode of Action

Dibal-H interacts with its targets through a process known as nucleophilic addition. In this process, the aluminum atom in Dibal-H, being electron-rich, attacks the electrophilic carbon atom in the carbonyl group of the target molecule. This results in the reduction of the carbonyl compound to an aldehyde .

Biochemical Pathways

It is known that dibal-h plays a crucial role in organic synthesis, particularly in the reduction of esters and nitriles to aldehydes . This reaction is a key step in many synthetic pathways used in the production of various organic compounds.

Pharmacokinetics

It is primarily used in laboratory settings for chemical reactions .

Result of Action

The primary result of Dibal-H’s action is the reduction of carbonyl compounds to aldehydes. This transformation is highly valuable in organic synthesis, as it allows for the selective reduction of esters and nitriles, which can then be further reacted to produce a wide range of organic compounds .

Action Environment

The action of Dibal-H is highly dependent on the reaction conditions. Dibal-H is extremely reactive towards water, inorganic acids and bases, alcohols, and nearly any functional group in organic molecules . Therefore, it must be handled under strictly oxygen-free and totally anhydrous conditions . The temperature and solvent used can also significantly influence the reaction’s efficiency and selectivity .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for AZD3355 are not extensively detailed in publicly available sources. it is known that AZD3355 is a small molecule developed by AstraZeneca . Industrial production methods would typically involve optimizing the synthesis for large-scale production, ensuring high yield and purity, and adhering to regulatory standards.

Analyse Chemischer Reaktionen

AZD3355 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Wechselwirkung mit GABAB-Rezeptoren betreffen. Es ist ein potenter und selektiver Agonist für diese Rezeptoren mit einem EC50 von 8,6 nM für human rekombinante GABAB-Rezeptoren . Die Affinität der Verbindung für Ratten-GABAB- und GABAA-Rezeptoren wurde durch die Verdrängung der [3H]GABA-Bindung an Hirnmembranen gemessen, wobei Ki-Werte von 5,1 nM bzw. 1,4 μM erzielt wurden . Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Bindungstests und Rezeptoraktivierungsstudien.

Vergleich Mit ähnlichen Verbindungen

AZD3355 ist einzigartig in seinem selektiven Agonismus für GABAB-Rezeptoren, was es von anderen Verbindungen unterscheidet, die zur Behandlung von GERD und NASH eingesetzt werden. Zu den ähnlichen Verbindungen gehören andere GABAB-Rezeptoragonisten wie Baclofen und GABOB (Gamma-Amino-Beta-Hydroxybuttersäure). Die hohe Selektivität und Potenz von AZD3355 machen es zu einer gezielteren und möglicherweise effektiveren Behandlungsoption .

Biologische Aktivität

Aluminum, hydrobis(2-methylpropyl)-, also known as diisobutylaluminum hydride (DBAH), is an organoaluminum compound widely used in organic synthesis as a reducing agent. Understanding its biological activity is crucial due to its potential health implications and environmental effects. This article synthesizes available research findings, case studies, and data on the biological effects of this compound.

Aluminum compounds, including DBAH, exhibit unique properties that influence their biological activity. The compound is known for its reactivity and ability to form various complexes in biological systems. Key mechanisms through which aluminum exerts its biological effects include:

- Estrogenic Activity : Aluminum can act as a xenoestrogen, potentially influencing estrogen receptor pathways. Studies suggest that it may increase the expression of estrogen-related genes, contributing to breast cancer progression, although a definitive link remains unestablished .

- Neurotoxicity : Aluminum's neurotoxic effects are attributed to several mechanisms:

- Inflammatory Responses : DBAH has been shown to activate inflammasomes, specifically the NLRP3 inflammasome, which plays a critical role in innate immunity and inflammation. This activation can lead to the secretion of pro-inflammatory cytokines such as IL-1β and IL-18 .

Biological Activity Data

The following table summarizes key biological activities and effects associated with aluminum, hydrobis(2-methylpropyl)-:

Case Study 1: Neurobehavioral Effects

A study investigated the neurobehavioral effects of aluminum exposure in animal models. Results indicated that chronic exposure led to significant cognitive deficits and alterations in neurotransmitter levels, particularly affecting cholinergic systems. This aligns with findings that aluminum can disrupt synaptic function and neuronal integrity .

Case Study 2: Estrogenic Activity in Breast Tissue

Research has shown that aluminum exposure may enhance estrogen receptor activity in breast tissue cultures. While some studies have suggested a correlation with breast cancer risk, comprehensive epidemiological evidence remains inconclusive. This underscores the need for further research into aluminum's role as a potential endocrine disruptor .

Eigenschaften

InChI |

InChI=1S/2C4H9.Al/c2*1-4(2)3;/h2*4H,1H2,2-3H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPUZPBQZHNSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Al]CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Al | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Aluminum, hydrobis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1191-15-7 | |

| Record name | Aluminum, hydrobis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.